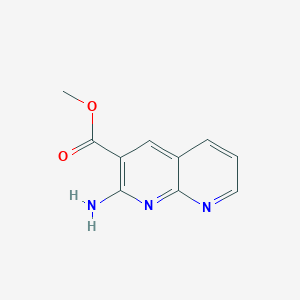

Methyl 2-amino-1,8-naphthyridine-3-carboxylate

Description

Properties

CAS No. |

60467-84-7 |

|---|---|

Molecular Formula |

C10H9N3O2 |

Molecular Weight |

203.20 g/mol |

IUPAC Name |

methyl 2-amino-1,8-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)7-5-6-3-2-4-12-9(6)13-8(7)11/h2-5H,1H3,(H2,11,12,13) |

InChI Key |

VGKYKEBDDQIDCI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |

Origin of Product |

United States |

Preparation Methods

Classical Cyclization Approaches

One common approach to synthesizing 1,8-naphthyridine derivatives involves the Friedländer-type cyclization. This method typically uses aminopyridines and β-dicarbonyl compounds under basic or acidic conditions to form the bicyclic naphthyridine system.

- For example, the reaction of 2-aminopyridine derivatives with 1,3-dicarbonyl compounds in ethanol in the presence of potassium hydroxide yields 1,8-naphthyridine-3-carboxylates.

- The methyl ester group at position 3 can be introduced by using methyl acetoacetate or related esters as the β-dicarbonyl component.

Esterification and Amination Steps

- The methyl ester function at the 3-position is often introduced via esterification of the corresponding 1,8-naphthyridine-3-carboxylic acid or by direct synthesis using methyl-substituted precursors.

- Amination at the 2-position can be achieved by nucleophilic substitution or by using amino-substituted pyridine precursors in the initial cyclization step.

Amide and Hydrazide Intermediate Routes

- Conversion of 1,8-naphthyridine-3-carboxylic acid esters into carboxamide or hydrazide derivatives is a common intermediate step before further functionalization to amino derivatives.

- Reaction of ester derivatives with appropriate amines under sealed tube conditions or using coupling agents like carbonyl di-imidazole (CDI) facilitates the formation of amides, which can be subsequently converted to the amino ester compound.

Modern Synthetic Techniques

- Use of Grignard reagents and other organometallics to functionalize the 3-position has been reported, allowing the formation of aldehydes or ketones as intermediates, which can be further transformed into amino esters.

- Hydrogenation and reduction methods are used to convert nitro or other precursor groups into amino functionalities on the naphthyridine ring.

Detailed Preparation Procedures from Literature

Analytical and Spectroscopic Characterization

- Mass spectrometry (MS) confirms molecular weight consistent with this compound (e.g., m/z ~ 216 for related derivatives).

- Infrared (IR) spectroscopy shows characteristic ester carbonyl peaks (~1700 cm⁻¹) and amino group absorptions.

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural confirmation, including signals for amino protons and methyl ester groups.

- Elemental analysis data closely match theoretical values, confirming purity and composition.

Comparative Analysis of Preparation Methods

| Method Type | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Friedländer Cyclization | Straightforward, uses readily available reagents | May require careful control of conditions to avoid side products | 60-85% |

| Esterification of Acid Precursors | Simple, well-established | Requires prior acid synthesis, possible hydrolysis | 70-90% |

| Amide Intermediate Route | Allows diverse functionalization | Additional steps, requires coupling agents | 65-80% |

| Organometallic Functionalization | Enables complex substitutions | Sensitive reagents, requires inert atmosphere | 50-75% |

| Catalytic Hydrogenation | Mild, selective | Requires catalyst and hydrogen source | >90% |

Summary and Recommendations

The preparation of this compound is well-documented through multiple synthetic routes. The most efficient and commonly used method involves the Friedländer cyclization of 2-aminopyridine derivatives with β-ketoesters, followed by esterification and amination steps. Amide intermediates and organometallic strategies provide additional versatility for functionalization but may introduce complexity. Analytical data from mass spectrometry, IR, and NMR confirm the successful synthesis and purity of the target compound.

For practical laboratory synthesis, the Friedländer cyclization coupled with direct esterification is recommended for its balance of simplicity, yield, and reproducibility. Further functionalization can be tailored according to the desired application of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization:

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (aqueous) | Reflux, 4–6 hrs | 2-Amino-1,8-naphthyridine-3-carboxylic acid | 75–85% | |

| KOH (ethanolic) | Microwave, 150°C, 20 min | Same as above | 90% |

Hydrolysis is often a prerequisite for subsequent amide-bond formation or metal coordination in drug-design applications .

Substitution Reactions

The amino group at position 2 participates in nucleophilic substitution and acylation reactions:

Acylation

Alkylation

Oxidation and Reduction

The naphthyridine core and substituents undergo redox reactions:

Oxidation

| Reagent | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 70°C, 3 hrs | 2-Amino-1,8-naphthyridine-3-carboxylic acid N-oxide | Enhances polarity; tested for anticancer activity | |

| KMnO₄ (acidic) | H₂SO₄, 50°C, 2 hrs | Ring-hydroxylated derivatives | Structural analogs show improved solubility |

Reduction

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT, 1 hr | Partial reduction of the ester to alcohol | Low yield due to competing side reactions | |

| LiAlH₄ | Dry THF, 0°C → RT | 3-(Hydroxymethyl)-2-amino-1,8-naphthyridine | Key intermediate for polymer-supported catalysts |

Cyclization and Multicomponent Reactions

The compound participates in Friedlander and Povarov reactions to form fused heterocycles:

Coordination Chemistry

The carboxylate and amino groups enable metal complexation:

Functional Group Interconversion

Strategic modifications enhance drug-likeness:

Key Mechanistic Insights

-

Amino Group Reactivity : The amino group’s lone pair facilitates electrophilic substitution, while steric hindrance from the naphthyridine ring limits para substitution .

-

Ester Hydrolysis : Alkaline conditions favor nucleophilic acyl substitution, with microwave irradiation accelerating reaction kinetics .

-

Redox Selectivity : Oxidation targets the electron-rich amino group, while reduction preferentially modifies the ester moiety.

Scientific Research Applications

While the query specifies "Methyl 2-amino-1,8-naphthyridine-3-carboxylate," the available search results focus on "Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate" and general applications of 1,8-naphthyridine derivatives. Given this, the following information is provided based on the available data, with a focus on the applications of compounds closely related to the query.

Scientific Research Applications

1,8-Naphthyridine derivatives are used as building blocks for synthesizing complex heterocyclic structures and ligands for coordination chemistry. They have demonstrated promise in biological assays, particularly in developing antimicrobial and anticancer agents.

Antimicrobial Activity: Certain 1,8-naphthyridine derivatives exhibit antimicrobial properties by inhibiting bacterial DNA gyrase, which is essential for DNA replication and transcription. For example, 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid demonstrates antitubercular activity .

Anticancer Properties: These compounds can interfere with topoisomerase II activity, disrupting DNA repair mechanisms and inducing cell cycle arrest in cancer cell lines.

Other Activities: 1,8-Naphthyridine derivatives have also demonstrated anti-inflammatory and immunomodulatory activities. Some derivatives have shown single-digit nanomolar antiviral potencies against HIV vectors .

Chemical Reactions

Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo several chemical reactions:

- Oxidation: Forms corresponding naphthyridine derivatives.

- Reduction: Converts the keto group to a hydroxyl group, yielding dihydro derivatives.

- Substitution: Participates in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Other Applications

Mechanism of Action

The mechanism of action of methyl 2-amino-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for metal complexes, influencing various biochemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Key Observations

Ester vs. Amide: The methyl ester group is more electron-withdrawing than amide substituents (e.g., in carboxamide derivatives), which may influence reactivity in nucleophilic substitution or hydrolysis reactions .

Synthetic Efficiency: Ethyl 2-amino-1,8-naphthyridine-3-carboxylate is synthesized in lower yield (8%) compared to its cyano analog (75%), suggesting that methyl esters may offer better synthetic efficiency . Multi-step syntheses (e.g., for HIV integrase inhibitor intermediates) achieve moderate yields (66% over three steps), highlighting the complexity of introducing bulky substituents like benzyloxy groups .

Biological Activity: 1,8-Naphthyridine-3-carboxylate derivatives with 4-oxo and benzyl substituents exhibit antimicrobial activity, implying that the target compound’s amino group could be leveraged for similar applications .

Biological Activity

Methyl 2-amino-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic structure that incorporates both naphthalene and pyridine moieties. This structural arrangement is vital for its biological activity, influencing interactions with various biological targets.

Biological Activities

-

Anticancer Activity

- Research has indicated that derivatives of naphthyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain naphthyridine derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. Specifically, this compound has been linked to cytotoxic effects against various cancer cell lines, although specific IC50 values for this compound are not widely reported in existing literature.

-

Antimicrobial Activity

- Naphthyridines have demonstrated antimicrobial properties against a range of pathogens. For example, some derivatives have shown effectiveness against multi-drug resistant strains of bacteria and fungi. The mechanism often involves interference with bacterial DNA synthesis or function, making these compounds potential candidates for antibiotic development.

-

Antihistaminic Effects

- Recent studies have evaluated the antihistaminic activity of naphthyridine derivatives, including those similar to this compound. In vivo studies on guinea pigs indicated promising bronchorelaxant effects, suggesting potential applications in treating allergic reactions and asthma.

-

Neuroprotective Effects

- Some naphthyridine derivatives have been investigated for their neuroprotective properties. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : Similar to other naphthyridines, this compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : Naphthyridine derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The compound may interact with various receptors (e.g., H1 receptors) involved in histamine signaling pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study examining the anticancer properties of this compound found that it significantly inhibited the growth of several cancer cell lines in vitro. The compound was shown to induce G1 phase cell cycle arrest and activate apoptotic pathways independent of p53 signaling. Further research is needed to elucidate the specific molecular targets involved.

Case Study: Antimicrobial Efficacy

Another investigation into the antimicrobial properties revealed that this compound exhibited substantial activity against Gram-positive bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial DNA synthesis.

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-1,8-naphthyridine-3-carboxylate?

The compound is synthesized via the Gould–Jacobs reaction, starting with the condensation of 2-aminopyridine derivatives with ethoxy methylene malonate. Cyclization under reflux in phenoxy ether yields the naphthyridine core. Subsequent N-alkylation with alkyl halides (e.g., benzyl chloride) in anhydrous DMF using sodium hydride as a base introduces substituents at the N1 position. Hydrolysis with aqueous NaOH converts ester intermediates to carboxylic acids, which can be re-esterified to obtain the methyl ester derivative .

Key reagents: Ethoxy methylene malonate, phenoxy ether, sodium hydride. Typical yields: 8–86%, depending on substituents and reaction conditions .

Q. How is the structural integrity of this compound confirmed?

Characterization employs:

- 1H-NMR : Aromatic protons (δ 7.6–9.1 ppm), ester methyl groups (δ 3.8–4.2 ppm), and amino protons (broad signals around δ 5–6 ppm) .

- IR spectroscopy : Peaks at 1680–1650 cm⁻¹ (C=O stretching for ester and naphthyridine ring) and 3100–3080 cm⁻¹ (aromatic C–H) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for chlorinated derivatives) and fragmentation patterns align with the molecular formula .

Advanced Research Questions

Q. What strategies optimize the low yields observed in nucleophilic substitution reactions of 1,8-naphthyridines?

Low yields (e.g., 8% for ethyl 2-amino-1,8-naphthyridine-3-carboxylate ) often arise from steric hindrance or poor leaving-group activation. Mitigation strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 48–55% yields for carboxylate derivatives under microwave irradiation) .

- Solvent optimization : Polar aprotic solvents like DMF enhance nucleophilicity .

- Catalysis : Ionic liquids or phase-transfer catalysts improve reaction kinetics .

Q. How do substituents at the N1 and C7 positions influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- N1 alkylation (e.g., benzyl or chlorobenzyl groups) enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted agents .

- C7 piperazine substitutions (e.g., 4-(1,3-benzoxazol-2-yl)piperazine) increase antitumor activity by modulating DNA gyrase inhibition .

- Carboxylic acid derivatives exhibit superior antibacterial potency compared to esters due to enhanced target binding .

Q. How are computational tools applied to predict ADMET properties of 1,8-naphthyridine derivatives?

In silico methods include:

- SwissADME : Predicts logP (e.g., −0.13 for methyl esters ), aqueous solubility, and bioavailability.

- PASS algorithm : Screens for antihistaminic, antitumor, or anti-inflammatory potential based on structural fingerprints .

- Molecular docking : Identifies binding affinities to targets like DNA gyrase (e.g., ΔG = −9.2 kcal/mol for fluoro-substituted analogs ).

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the antibacterial efficacy of 1,8-naphthyridine-3-carboxylates?

Discrepancies arise from:

- Strain specificity : Gram-negative vs. Gram-positive bacterial models (e.g., E. coli MIC = 2 µg/mL vs. S. aureus MIC = 16 µg/mL) .

- Experimental conditions : Variations in agar dilution vs. broth microdilution methods affect MIC values .

- Resistance mechanisms : Upregulation of efflux pumps in clinical isolates reduces efficacy .

Q. How can researchers reconcile differences in melting points reported for structurally similar derivatives?

Melting points vary due to:

- Polymorphism : Crystalline vs. amorphous forms (e.g., 210–212°C vs. >300°C for carboxylate salts ).

- Purity : Column chromatography (MeOH:CHCl₃, 10:40) vs. recrystallization (ethanol/water) impacts purity .

- Hyproscopicity : Sodium salts (e.g., sodium 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate) may absorb moisture, lowering observed melting points .

Methodological Recommendations

Q. What analytical techniques are critical for resolving regiochemical ambiguities in naphthyridine synthesis?

- 2D-NMR (COSY, NOESY) : Assigns coupling between adjacent protons (e.g., H5–H6 in the naphthyridine ring) .

- X-ray crystallography : Confirms the position of substituents (e.g., methyl vs. ethyl groups at N1) .

- Isotopic labeling : Traces reaction pathways in Gould–Jacobs cyclization .

Q. How should researchers design dose-response studies for in vivo antitumor evaluation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.